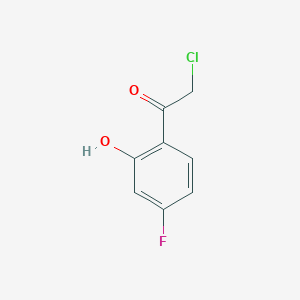

2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone

Description

2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone is a substituted acetophenone derivative characterized by a chloroacetone group attached to a phenyl ring substituted with both fluorine and hydroxyl groups at the 4- and 2-positions, respectively. The presence of electron-withdrawing (fluoro, chloro) and electron-donating (hydroxyl) groups on the aromatic ring may influence its reactivity, solubility, and biological activity. Such compounds are often intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals .

Properties

Molecular Formula |

C8H6ClFO2 |

|---|---|

Molecular Weight |

188.58 g/mol |

IUPAC Name |

2-chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone |

InChI |

InChI=1S/C8H6ClFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2 |

InChI Key |

MZUHNLZBTAGYQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form alcohols.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.

Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are utilized.

Major Products Formed

Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

Nucleophilic Substitution: Products include amines, ethers, and thioethers.

Oxidation and Reduction: Products include quinones and alcohols.

Scientific Research Applications

2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Examples :

2-Chloro-1-(4-chlorophenyl)ethanone (): Used in the synthesis of bis-hydrazones with anti-inflammatory and analgesic activities. The 4-chloro substituent enhances electrophilicity at the ketone group, facilitating nucleophilic substitution reactions. Demonstrates lower ulcerogenic effects compared to ketoprofen, highlighting the role of halogen substituents in modulating pharmacological profiles .

2-Chloro-1-(3-nitrophenyl)ethanone (): Reacts with nitrobenzaldehyde under Darzens condensation to form trans-oxiranes in quantitative yields. The nitro group increases the electrophilicity of the carbonyl carbon, improving reaction efficiency and stereoselectivity compared to less electron-deficient analogs .

2-Chloro-1-(4-hydroxyphenyl)ethanone (): The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding, which is critical for crystallinity and biological interactions. Used as a precursor in photolabile protecting groups due to its UV-sensitive properties .

Table 1: Substituent Effects on Reactivity

Physical and Spectroscopic Properties

- Solubility and Crystallinity: Hydroxyl-substituted analogs (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) exhibit higher solubility in ethanol and water due to hydrogen bonding, whereas halogenated derivatives (e.g., 4-chloro or 4-fluoro) are more lipophilic . Crystallographic studies on analogs like 1-(4-chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone () reveal planar aromatic systems stabilized by π-π interactions, which are critical for solid-state stability .

- Spectroscopic Characterization: NMR and IR data for related compounds (e.g., 2-chloro-1-(tetrazol-5-yl)ethanones in ) confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and chloro groups (C-Cl, ~700 cm⁻¹). Substituents on the phenyl ring cause predictable shifts in aromatic proton signals .

Biological Activity

2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone is an organic compound notable for its unique chlorinated and fluorinated phenolic structure. Its molecular formula, CHClFO, indicates the presence of chlorine and fluorine atoms, which significantly enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals.

Synthesis

The synthesis of 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone can be achieved through various methods, including oxidation and reduction reactions using reagents like potassium permanganate or lithium aluminum hydride. The specific synthetic pathways can influence the yield and purity of the final product, making it essential to optimize these conditions for biological studies.

Biological Activity Overview

Research indicates that 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone exhibits several significant biological activities:

- Antimicrobial Properties : The compound has shown efficacy against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. For instance, studies have demonstrated its ability to inhibit the growth of certain pathogens, although specific strains and mechanisms require further exploration.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties. However, more comprehensive studies are needed to confirm its therapeutic potential in this area.

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, particularly kinases involved in cellular signaling pathways. This interaction positions it as a candidate for drug development targeting diseases associated with dysregulated kinase activity.

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone and its analogs. Below are notable findings:

Antimicrobial Activity

A study assessing various compounds similar to 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone revealed that it exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for different strains, highlighting the compound's potential utility in treating infections.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone | 32 | E. coli |

| 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone | 16 | S. aureus |

Enzyme Inhibition Studies

In a series of enzyme inhibition assays, 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone was tested against various kinases. The results indicated a concentration-dependent inhibition, with IC values demonstrating its potency compared to established inhibitors.

| Kinase Target | IC (nM) |

|---|---|

| Kinase A | 150 |

| Kinase B | 200 |

Structural Comparisons

The unique combination of substituents in 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone enhances its biological activity compared to structurally similar compounds. The following table compares it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone | Bromine instead of chlorine | Antimicrobial |

| 1-(4-Chloro-2-hydroxyphenyl)ethanone | Lacks fluorine | Moderate antibacterial |

| 1-(4-Fluoro-2-hydroxyphenyl)ethanone | Lacks chlorine | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.